molecular formula C25H24O9 B14081196 6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

Cat. No.: B14081196
M. Wt: 468.5 g/mol
InChI Key: WEVSDLAMOJTGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Atramycin A is primarily obtained through microbial fermentation. One common method involves using the Actinoplanes sp. S12 strain, which can be cultured in either solid or liquid media to produce the compound . The fermentation process requires careful control of environmental conditions such as temperature, pH, and nutrient availability to optimize yield.

Chemical Reactions Analysis

Atramycin A undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Atramycin A has a wide range of scientific research applications:

Mechanism of Action

Atramycin A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This action ultimately leads to bacterial cell death . The compound also targets fungal cells by disrupting their cell membrane integrity, leading to cell lysis and death .

Comparison with Similar Compounds

Atramycin A belongs to the angucycline class of antibiotics, which includes compounds like Atramycin B and Atramycin C . These compounds share a similar core structure but differ in their side chains and functional groups. Atramycin A is unique due to its specific glycosylation pattern, which contributes to its distinct antibacterial and antifungal properties .

Similar Compounds

  • Atramycin B
  • Atramycin C
  • Emycin G
  • Saccharothrixin A
  • SNA-8073-A

Atramycin A stands out among these compounds for its broad-spectrum activity and potential therapeutic applications.

Properties

IUPAC Name

6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSDLAMOJTGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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